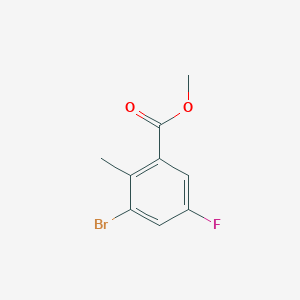

Methyl 3-bromo-5-fluoro-2-methylbenzoate

Description

Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1) is a substituted aromatic ester featuring bromine, fluorine, and methyl groups on a benzoate backbone. Its molecular formula is C₁₀H₉BrFO₂, with a molecular weight of 261.08 g/mol. This compound is synthesized via esterification of the corresponding benzoic acid derivative, often used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents (Br, F) and steric effects (methyl group) . It is commercially available with a purity of 97% and is characterized by high stability under standard storage conditions .

Properties

IUPAC Name |

methyl 3-bromo-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHONDVRWLQICAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187318-53-1 | |

| Record name | methyl 3-bromo-5-fluoro-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

- Starting Material: 2-methyl-3-amino-5-bromobenzoate methyl ester

- Reagents: Hexafluorophosphoric acid (HPF6), sodium nitrite (NaNO2)

- Solvent: Sulfuric acid system for the reaction; dichlorobenzene for post-treatment

- Process:

- Mix the amino ester with hexafluorophosphoric acid and sodium nitrite in sulfuric acid solvent to form the diazonium salt.

- The diazonium intermediate undergoes fluorination, replacing the diazonium group with a fluorine atom.

- Post-reaction treatment involves decomposition in dichlorobenzene to avoid solvent participation in side reactions.

- Isolation and purification yield the target this compound.

Advantages

- Avoids chlorinated byproducts by using sulfuric acid instead of hydrochloric acid systems.

- Hexafluorophosphoric acid acts as a fluorine source, reducing cost compared to other fluorinating agents.

- Mild reaction conditions with controlled temperature improve safety and scalability.

- Simplified post-treatment steps enhance industrial applicability.

- High yield and purity make it suitable for large-scale production.

Molar Ratios and Conditions

| Component | Molar Ratio Range | Preferred Ratio |

|---|---|---|

| Methyl 2-methyl-3-amino-5-bromobenzoate | 1 | 1 |

| Hexafluorophosphoric acid | 3 to 4 | 5 to 6 (excess) |

| Sodium nitrite | 3 to 4 | 3 to 4 |

Typical ratios used include 1:5:3, 1:5.5:3.5, and 1:6:4, optimized for yield and purity.

Related Synthetic Routes and Comparative Notes

While the primary method above is specific to the fluoro-substituted compound, related benzoate derivatives such as 3-bromo-5-methylbenzoic acid and other halogenated methyl benzoates have been prepared via different routes that inform the choice of reagents and conditions.

Industrial Scale-Up Considerations for Halogenated Benzoates

- Industrial processes for similar compounds often involve bromination, esterification, and Sandmeyer reactions.

- For example, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been prepared on a 70 kg scale using bromination of methyl esters followed by diazotization and substitution reactions.

- Key factors include reagent availability, reaction temperature control, solvent choice, and minimizing byproducts.

Data Table Summarizing Preparation Conditions

Research Findings and Industrial Implications

- The diazotization-fluorination method using hexafluorophosphoric acid and sodium nitrite is currently the most efficient and cost-effective for preparing this compound.

- The method's mild conditions and avoidance of chlorinated solvents reduce environmental and safety concerns.

- Post-treatment with dichlorobenzene prevents solvent participation in side reactions, improving purity.

- The process is amenable to industrial scale-up, as demonstrated by analogous processes for similar halogenated benzoates.

- Optimization of molar ratios and temperature control is critical for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, using NaI can yield methyl 3-iodo-5-fluoro-2-methylbenzoate.

Oxidation: Oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction can result in the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-5-fluoro-2-methylbenzoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated its role in synthesizing novel anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A study published in a peer-reviewed journal indicated that specific analogs derived from this compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting higher potency against certain cancer cell lines .

Agrochemicals

The compound has also found applications in the agrochemical industry, particularly as a building block for herbicides and pesticides. Its fluorinated structure enhances biological activity and stability.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Target Pest |

|---|---|---|---|

| Herbicide A | Methyl 3-bromo-5-fluoro... | 200 | Broadleaf Weeds |

| Herbicide B | Methyl 3-bromo-5-fluoro... | 150 | Grasses |

These herbicides have been shown to reduce crop competition effectively, leading to increased yields in various crops .

Materials Science

In materials science, this compound serves as a precursor for synthesizing functionalized polymers and materials with specific properties such as increased thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability. A study demonstrated that polymers synthesized with this compound exhibited a significant increase in tensile strength compared to traditional polymers without fluorinated compounds .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to target proteins, leading to specific biological effects .

Comparison with Similar Compounds

Positional Isomers

Methyl 2-Bromo-4-Fluoro-6-Methylbenzoate (CAS 1262396-04-2)

- Structure : Bromine at position 2, fluorine at position 4, methyl at position 4.

- Purity: 98% .

Methyl 3-Bromo-5-Fluoro-4-Methylbenzoate (CAS 1533932-57-8)

Key Differences :

- Steric Effects : The 2-methyl group in the target compound introduces greater steric hindrance, affecting reaction kinetics in nucleophilic aromatic substitution.

- Electronic Effects : Fluorine at position 5 (meta to bromine) creates a distinct electron-withdrawing profile compared to fluorine at position 4 in other isomers.

Functional Group Variants

Methyl 3-Bromo-5-Methylbenzoate (CAS 478375-40-5)

- Structure : Lacks the fluorine atom present in the target compound.

- Properties: Absence of fluorine reduces electronegativity, leading to lower polarity and solubility in non-polar solvents. Similarity score: 1.00 .

Methyl 3-Bromo-5-(Trifluoromethyl)Benzoate (CAS 187331-46-0)

Key Differences :

- Reactivity : The target compound’s fluorine is less electron-withdrawing than a trifluoromethyl group, making it less reactive in electron-deficient aromatic systems.

- Solubility : The trifluoromethyl variant is more lipophilic, whereas the target compound’s fluorine and methyl balance polarity.

Substituent Modifications

Methyl 5-Bromo-2-Formylbenzoate (CAS 1016163-89-5)

Methyl 3-Bromo-5-(Hydroxymethyl)Benzoate (CAS 307353-32-8)

Key Differences :

- Functional Versatility : Hydroxymethyl and formyl derivatives offer broader synthetic utility but require protective strategies during reactions.

Physicochemical Properties

Biological Activity

Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS Number: 1187318-53-1) is a halogenated aromatic compound that has garnered interest due to its potential biological activities, particularly in the synthesis of flavonoids and its interactions with microbial systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₉H₈BrF O₂

- Molecular Weight : 247.06 g/mol

- Structure : The compound features a benzene ring substituted with bromine and fluorine atoms, along with a methyl ester group, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its structural components:

- Halogen Substituents : The presence of bromine and fluorine enhances the compound's reactivity, allowing it to interact with various biological targets through mechanisms such as halogen bonding.

- Ester Group : The ester functionality can undergo hydrolysis, leading to the release of biologically active acids that may interact with cellular targets.

Synthesis of Flavonoids

This compound has been utilized in the synthesis of flavonoids, which are known for their antimicrobial properties. Studies indicate that flavonoids derived from this compound exhibit significant inhibitory effects against pathogenic bacteria compared to other flavonoid classes such as chalcones and flavanones. For instance:

- Flavonoid Synthesis : Using methods like Claisen–Schmidt condensation and biotransformation via entomopathogenic fungi, researchers have synthesized glycoside derivatives that show enhanced biological activity against bacteria .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess potent antimicrobial properties. In particular, studies have shown:

- Inhibitory Effects on Pathogens : Compounds synthesized from this compound have demonstrated effective inhibition against various pathogenic strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies

- Study on Flavonoid Derivatives :

- Researchers synthesized several flavonoid derivatives using this compound and evaluated their antimicrobial efficacy. The study concluded that certain derivatives exhibited superior inhibitory activity against Gram-positive bacteria compared to traditional antibiotics.

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Halogenated aromatic compound | Antimicrobial and flavonoid synthesis |

| Methyl 5-bromo-3-fluoro-2-methylbenzoate | Different halogen positioning | Enzyme interaction studies |

| Methyl 4-bromo-3-fluoro-2-methylbenzoate | Similar halogenated structure | Varies in binding affinities |

Q & A

Q. What are the established synthetic routes for Methyl 3-bromo-5-fluoro-2-methylbenzoate, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via esterification of 3-bromo-5-fluoro-2-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, halogenation of a pre-formed benzoate ester (e.g., methyl 5-fluoro-2-methylbenzoate) with brominating agents like N-bromosuccinimide (NBS) under radical or Lewis acid (FeBr₃) conditions can introduce the bromo group. Key intermediates include the carboxylic acid precursor and halogenated intermediates, which should be monitored via TLC and characterized by NMR, as demonstrated in analogous syntheses of methyl 2-bromo-5-methoxybenzoate .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, F) exhibit downfield shifts (δ 7.5–8.5 ppm). The methyl ester appears as a singlet (~δ 3.8–3.9 ppm).

- ¹⁹F NMR : Distinct signals for fluorine substituents (δ -110 to -120 ppm, depending on substitution pattern).

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 261.0).

Reference data from structurally similar compounds, such as 5-bromo-2-fluorobenzoic acid and methyl 2-bromo-5-methoxybenzoate , provide benchmarks for spectral interpretation.

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation. Similar bromo-fluoro benzaldehyde derivatives (e.g., 4-bromo-5-fluoro-2-methylbenzaldehyde) require analogous precautions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of Methyl 5-fluoro-2-methylbenzoate be addressed?

- Methodological Answer : The methyl and ester groups act as meta-directors, while fluorine is an ortho/para-director. To favor bromination at the 3-position:

- Use low temperatures (0–5°C) and FeBr₃ as a catalyst to enhance electrophilic substitution selectivity.

- Monitor reaction progress via GC-MS to detect byproducts (e.g., 5-bromo isomers).

Strategies are informed by bromination studies on 4-bromo-5-fluoro-2-methylbenzaldehyde .

Q. What computational methods predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to evaluate oxidative addition feasibility at the C-Br bond. The electron-withdrawing fluoro group lowers the LUMO energy, enhancing Pd(0) insertion.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions influenced by substituents.

These approaches align with studies on trifluoromethylbenzamide derivatives .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Provides unambiguous structural confirmation, as applied to boronic acid analogs .

Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .

Key Notes for Experimental Design

- Safety Protocols : Handle brominated compounds under fume hoods due to potential lachrymatory effects, as noted for 3-bromo-5-chloro-2-fluoroaniline .

- Byproduct Analysis : Use HPLC-PDA to detect halogen exchange or ester hydrolysis byproducts during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.